An In-depth Technical Guide to the Physical and Chemical Characteristics of m-Methoxybenzyl Isocyanate
An In-depth Technical Guide to the Physical and Chemical Characteristics of m-Methoxybenzyl Isocyanate
For the modern researcher and drug development professional, a comprehensive understanding of a reagent's characteristics is paramount to its effective and safe utilization. This guide provides a detailed examination of m-methoxybenzyl isocyanate (CAS No. 57198-56-8), a versatile organic building block. We will move beyond a simple recitation of data, offering insights into its reactivity, practical handling considerations, and core analytical protocols.
Core Molecular and Physical Properties
m-Methoxybenzyl isocyanate, also known as 1-(isocyanatomethyl)-3-methoxybenzene, is a bifunctional molecule featuring a reactive isocyanate group and a methoxy-substituted aromatic ring. These features make it a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the creation of urea and carbamate linkages.
The fundamental identity of this compound is established by its molecular formula, C₉H₉NO₂, and a molecular weight of 163.17 g/mol . Its structure is depicted below.
Caption: Chemical structure of m-methoxybenzyl isocyanate.
A summary of its key physical properties is presented in the table below. This data is critical for experimental design, particularly for calculating molar equivalents and ensuring appropriate reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 57198-56-8 | [1] |
| Molecular Formula | C₉H₉NO₂ | [2] |
| Molecular Weight | 163.17 g/mol | |
| Appearance | Liquid (at room temp.) | Inferred from data |
| Density | 1.136 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5320 | |
| Flash Point | 26.7 °C (80.1 °F) - closed cup | [1] |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
Chemical Reactivity and Stability
The chemistry of m-methoxybenzyl isocyanate is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This group readily reacts with a wide range of nucleophiles.[5] Understanding this reactivity is fundamental to its application in synthesis.
-
Reaction with Alcohols: In the presence of an alcohol, the isocyanate undergoes nucleophilic addition to form a stable urethane (carbamate) linkage. This is one of the most common and synthetically useful reactions of isocyanates.[6]
-
Reaction with Amines: Primary and secondary amines react rapidly with the isocyanate to form substituted ureas. The reaction is typically faster than with alcohols.[7]
-
Reaction with Water: Isocyanates are moisture-sensitive. They react with water to form an unstable carbamic acid intermediate, which then decomposes to yield the corresponding amine (m-methoxybenzylamine) and carbon dioxide gas.[8] This reactivity necessitates handling the compound under anhydrous conditions to prevent degradation and pressure buildup in sealed containers.
The key reactive pathways are illustrated below.
Caption: Primary nucleophilic addition reactions of isocyanates.
Due to its reactivity, particularly with moisture, m-methoxybenzyl isocyanate should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] The recommended storage temperature is between 2-8°C to minimize degradation over time.
Safety, Handling, and Personal Protective Equipment (PPE)
As with all isocyanates, m-methoxybenzyl isocyanate is a hazardous chemical that requires careful handling to minimize risk. The primary hazards include acute toxicity if swallowed, inhaled, or in contact with skin; skin and eye irritation; and the potential for respiratory and skin sensitization upon exposure.[1][9]
Hazard Classifications:
-
Flammable Liquid (Category 3)[1]
-
Acute Toxicity (Oral, Dermal, Inhalation - Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Respiratory Sensitization (Category 1)
-
Skin Sensitization (Category 1)
The following workflow outlines the mandatory steps for the safe handling and storage of this reagent.
Caption: Recommended workflow for handling m-methoxybenzyl isocyanate.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and/or a face shield are mandatory.
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat. Ensure no skin is exposed.[9]
-
Respiratory Protection: All handling of the neat liquid should be performed in a certified chemical fume hood. In situations with potential for aerosol generation or inadequate ventilation, a respirator with an appropriate filter (e.g., type ABEK) is required.[9]
Experimental Protocols & Characterization
The following protocols provide step-by-step methodologies for the characterization and use of m-methoxybenzyl isocyanate. These are intended as templates and may require optimization based on specific laboratory conditions and equipment.
Objective: To verify the presence of the characteristic isocyanate (-N=C=O) functional group. The isocyanate moiety produces a very strong, sharp, and highly diagnostic absorption band.[10]
Methodology:
-
Preparation: Ensure the ATR crystal (e.g., diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum.
-
Sample Application: In a chemical fume hood, carefully place a single, small drop of m-methoxybenzyl isocyanate onto the ATR crystal using a glass pipette.
-
Data Acquisition: Immediately acquire the IR spectrum. The typical range is 4000-600 cm⁻¹.
-
Analysis:
-
Cleaning: Following analysis, carefully clean the ATR crystal with an appropriate anhydrous solvent (e.g., anhydrous acetone or isopropanol) followed by a final rinse with a volatile solvent like hexane.
Causality and Trustworthiness: This protocol is self-validating. The absence of a strong peak at ~2270 cm⁻¹ would immediately indicate that the material is not an isocyanate or has completely degraded. The presence of a broad peak around 3300 cm⁻¹ would suggest contamination with water and subsequent formation of an amine.
Objective: To confirm the reactivity of m-methoxybenzyl isocyanate by synthesizing a urethane derivative with a simple alcohol, such as benzyl alcohol.
Methodology:
-
Reactor Setup: Under an inert atmosphere of nitrogen, equip a flame-dried round-bottom flask with a magnetic stir bar.
-
Reagent Addition:
-
Dissolve benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
To this stirring solution, add m-methoxybenzyl isocyanate (1.05 equivalents) dropwise via syringe at room temperature. The slight excess of isocyanate ensures the complete consumption of the alcohol.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Alternatively, the reaction can be monitored using IR spectroscopy, observing the disappearance of the strong isocyanate peak at ~2270 cm⁻¹ and the appearance of a new carbonyl (urethane) peak around 1700 cm⁻¹.[10]
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure urethane product.
-
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expertise and Causality: Using a slight excess of the isocyanate is a standard practice to drive the reaction to completion. Monitoring by IR is a direct and efficient method, as the spectral changes are distinct and unambiguous. The choice of an anhydrous solvent is critical to prevent the competitive and undesirable reaction of the isocyanate with water.[8]
References
- Sadtler Research Laboratories (1969). Sadtler Standard Spectra: Infrared Grating Spectra. Sadtler. [Link not available]
-
Bluedot Chemicals Inc. (n.d.). The Role of Benzyl Isocyanate in Advanced Organic Synthesis. Retrieved from [Link]
-
Nagashima, H., & Itoh, K. (2020). Nucleophilic Isocyanation. PMC. Retrieved from [Link]
-
ResearchGate (2023). Reactivity of organic isocyanates with nucleophilic compounds. Retrieved from [Link]
-
AIDIC (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from [Link]
-
Bar-Ziv, R., et al. (2010). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC. Retrieved from [Link]
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All 'Bout Chemistry (2021). Polyurethane:Synthesis and Uses. YouTube. Retrieved from [Link]
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Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved from [Link]
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Covestro (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Science Publications (2018). Synthesis and Characterization of Bio-based Polyurethane Polymers. Retrieved from [Link]
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PrepChem.com (n.d.). Synthesis of benzyl isocyanate. Retrieved from [Link]
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Royal Society of Chemistry (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews. Retrieved from [Link]
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Royal Society of Chemistry (n.d.). Table of Contents. Retrieved from [Link]
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University of Colorado Boulder (n.d.). IR Chart. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). Benzyl isocyanate. NIST WebBook. Retrieved from [Link]
-
ACS Publications (2026). Pyrazolylthiourea Ligands for Tunable Solid-State Photoluminescence and Quenching-Based Zinc(II) Sensing. Retrieved from [Link]
-
ResearchGate (n.d.). Mid-IR spectrum of isocyanate reaction mixture. Retrieved from [Link]
-
Pharmaffiliates (n.d.). 4-Methoxybenzyl isocyanate. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds. Retrieved from [Link]
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